1-[(4-nitrobenzyl)oxy]-1H-imidazole
CAS No.: 320424-37-1
Cat. No.: VC4797600
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2
* For research use only. Not for human or veterinary use.
![1-[(4-nitrobenzyl)oxy]-1H-imidazole - 320424-37-1](/images/structure/VC4797600.png)
Specification
CAS No. | 320424-37-1 |
---|---|
Molecular Formula | C10H9N3O3 |
Molecular Weight | 219.2 |
IUPAC Name | 1-[(4-nitrophenyl)methoxy]imidazole |
Standard InChI | InChI=1S/C10H9N3O3/c14-13(15)10-3-1-9(2-4-10)7-16-12-6-5-11-8-12/h1-6,8H,7H2 |
Standard InChI Key | MFADXKNVDJROIG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CON2C=CN=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an imidazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position by a 4-nitrobenzyloxy group. The nitro group at the para position of the benzyl moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . Key structural identifiers include:
-
SMILES: C1=CC(=CC=C1CON2C=CN=C2)N+[O-]
Synthesis and Optimization Strategies
Wallach Synthesis
Modification of N-substituted oxamides with phosphorus pentachloride (PCl₅) followed by reduction offers a pathway to nitrobenzyl-substituted imidazoles. For example, treating N-(4-nitrobenzyl)oxamide with PCl₅ generates a chlorinated intermediate, which is subsequently reduced to the target compound .
One-Pot Sequential Reactions
Recent advances emphasize efficiency. A 2023 study demonstrated a one-pot procedure using ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C, achieving 75–90% yields for analogous imidazole-4-ones . Key optimization parameters include:
Entry | Reagent Equivalents | Yield (%) |
---|---|---|
1 | 1:1:1 | 75 |
2 | 1:1.2:1.2 | 90 |
5 | 1:1:1.5 | 85 |
Biological and Pharmacological Activities
Antioxidant and Antidiabetic Applications
Imidazole derivatives bearing nitroaryl groups demonstrate radical scavenging activity in DPPH assays (IC₅₀: 10–50 μM) . Computational studies suggest these compounds inhibit α-glucosidase, a target for diabetes management, with binding energies ≤ −8.5 kcal/mol .
Recent Advances and Future Directions
Catalytic Applications
Preliminary studies highlight its utility in Cu(I)-catalyzed C–N coupling reactions, enabling access to heterocyclic drug candidates . For example, coupling with indole derivatives achieves 85% yield under mild conditions .
Drug Delivery Systems
Nitrobenzyl groups are explored as photolabile protecting groups. Functionalization of erythromycin derivatives with 2-nitrobenzyl moieties enhances targeted release in antimicrobial therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume